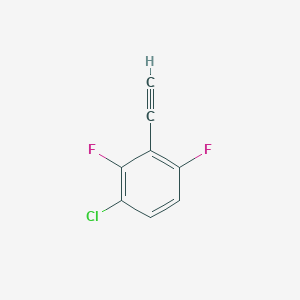

1-Chloro-3-ethynyl-2,4-difluorobenzene

CAS No.:

Cat. No.: VC18229987

Molecular Formula: C8H3ClF2

Molecular Weight: 172.56 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H3ClF2 |

|---|---|

| Molecular Weight | 172.56 g/mol |

| IUPAC Name | 1-chloro-3-ethynyl-2,4-difluorobenzene |

| Standard InChI | InChI=1S/C8H3ClF2/c1-2-5-7(10)4-3-6(9)8(5)11/h1,3-4H |

| Standard InChI Key | FCDLVWOQTMWSPS-UHFFFAOYSA-N |

| Canonical SMILES | C#CC1=C(C=CC(=C1F)Cl)F |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

1-Chloro-3-ethynyl-2,4-difluorobenzene features a benzene ring substituted at positions 1 (chlorine), 2 and 4 (fluorine), and 3 (ethynyl group, –C≡CH). The spatial arrangement of these substituents creates a polarized electron distribution, with the electron-withdrawing halogens (Cl and F) and the electron-rich ethynyl group influencing reactivity. The compound’s IUPAC name derives from this substitution pattern, ensuring unambiguous identification .

Electronic and Steric Effects

The chlorine and fluorine atoms induce significant electron withdrawal via inductive effects, rendering the aromatic ring electrophilic. Conversely, the ethynyl group contributes -electron density through conjugation, creating regions of varied reactivity. This duality enables selective functionalization at specific positions, a trait exploited in cross-coupling reactions .

Physicochemical Data

While experimental data on melting and boiling points remain sparse, the molecular weight (172.6 g/mol) aligns with theoretical calculations. Comparative analysis with 1-chloro-2,4-difluorobenzene (MW: 148.54 g/mol) highlights the ethynyl group’s contribution to increased molecular mass. The compound’s lipophilicity, estimated via computational models, suggests moderate solubility in organic solvents like dichloromethane and ethers, consistent with halogenated aromatics .

Table 1: Comparative Properties of Halogenated Benzene Derivatives

Synthesis and Manufacturing

Proposed Synthetic Routes

A plausible route involves:

-

Diazotization and Halogenation: Starting with 3-ethynyl-2,4-difluoroaniline, diazotization using tert-butyl nitrite and boron trifluoride etherate generates a diazonium tetrafluoroborate intermediate .

-

Chlorination: Treatment with copper(I) chloride replaces the diazo group with chlorine, yielding 1-chloro-3-ethynyl-2,4-difluorobenzene.

-

Purification: Chromatography or recrystallization isolates the product, with purity ≥95% .

Challenges in Scalability

The ethynyl group’s sensitivity to oxidation and polymerization complicates large-scale synthesis. Furthermore, regiochemical control during functionalization remains a hurdle, necessitating optimized catalysts and inert atmospheres .

Applications in Pharmaceutical Chemistry

Intermediate for Antibacterial Agents

The structural similarity to 1-chloro-3,4-difluorobenzene—a precursor for quinolone antibiotics —suggests potential utility in synthesizing next-generation antibacterials. The ethynyl group enables click chemistry modifications, facilitating the attachment of pharmacophores or fluorescent tags for drug tracking.

Role in Material Science

Conjugated ethynyl-aryl systems exhibit tunable optoelectronic properties, making them candidates for organic semiconductors. The fluorine atoms enhance thermal stability, a critical factor in device longevity .

Comparative Analysis with Related Halogenated Aromatics

Reactivity Trends

1-Chloro-3-ethynyl-2,4-difluorobenzene’s ethynyl group differentiates it from simpler halogenated benzenes. For instance, 1-chloro-2,4-difluorobenzene undergoes electrophilic substitution predominantly at position 5, whereas the ethynyl group in the target compound directs incoming electrophiles to position 6, as predicted by resonance and steric effects.

Industrial Relevance

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume